Aminocyclohexylsulfonic acid, sodium salt

説明

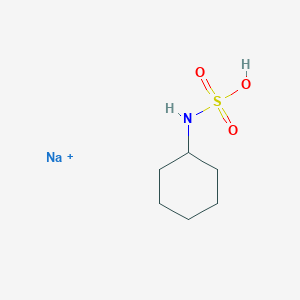

Structure

3D Structure of Parent

特性

CAS番号 |

139-05-9 |

|---|---|

分子式 |

C6H13NNaO3S |

分子量 |

202.23 g/mol |

IUPAC名 |

sodium N-cyclohexylsulfamate |

InChI |

InChI=1S/C6H13NO3S.Na/c8-11(9,10)7-6-4-2-1-3-5-6;/h6-7H,1-5H2,(H,8,9,10); |

InChIキー |

HBYFMXJSJSZZBM-UHFFFAOYSA-N |

異性体SMILES |

C1CCC(CC1)NS(=O)(=O)[O-].[Na+] |

正規SMILES |

C1CCC(CC1)NS(=O)(=O)O.[Na] |

melting_point |

509 °F (decomposes) (NTP, 1992) |

他のCAS番号 |

139-05-9 |

物理的記述 |

Sodium cyclamate appears as odorless or almost odorless white crystals or crystalline powder. Intensely sweet taste, even in dilute solution. pH (10% solution in water): 5.5-7.5. Used as a non-nutritive sweetener. White solid; [Hawley] White powder; [MSDSonline] |

ピクトグラム |

Irritant |

関連するCAS |

22458-67-9 |

溶解性 |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) |

同義語 |

Calcium Cyclamate Cyclamate Cyclamate Calcium (2:1) Salt Cyclamate, Calcium Cyclamate, Calcium (2:1) Salt, Dihydrate Cyclamate, Potassium Cyclamate, Sodium Cyclamate, Sodium Salt Cyclamates Cyclamic Acid Potassium Cyclamate Sodium Cyclamate |

製品の起源 |

United States |

準備方法

Reaction Mechanism and Stoichiometry

Cyclohexylamine () reacts with sulfamic acid () under controlled thermal conditions to form cyclohexyl sulfamic acid (). The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic sulfur center. The stoichiometric mass ratio of cyclohexylamine to sulfamic acid typically ranges from 2.5:1 to 5:1, with optimal yields observed at 3.5:1. Excess cyclohexylamine acts as both a reactant and solvent, facilitating faster dissolution of sulfamic acid.

Thermal Optimization and Reaction Phases

The synthesis occurs in two distinct heating phases:

-

Initial Dissolution Phase : Steam heating raises the reaction mixture to 90–100°C, ensuring complete dissolution of sulfamic acid in cyclohexylamine.

-

Reaction Acceleration Phase : Steam pressure increases to 4.5–6.6 kg/cm², maintaining temperatures at 120–130°C for 20–25 hours. This phase drives the reaction to completion, with ammonia () evolved as a byproduct.

Table 1: Reaction Parameters for Cyclohexyl Sulfamic Acid Synthesis

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature | 90–130°C | 125°C |

| Steam Pressure | 1.8–6.6 kg/cm² | 6.0 kg/cm² |

| Reaction Time | 20–25 hours | 22 hours |

| Cyclohexylamine:Sulfamic Acid Ratio | 2.5:1–5:1 | 3.5:1 |

Neutralization and Sodium Cyclamate Formation

The intermediate cyclohexyl sulfamic acid undergoes neutralization with sodium hydroxide () to yield sodium cyclamate (). This exothermic reaction requires precise pH control to prevent decomposition.

Alkaline Neutralization Process

A 50 g/L sodium hydroxide solution is added incrementally to the reaction mixture under continuous stirring. The neutralization occurs over 1–3 hours, with the endpoint reached at pH 11–12. Excess NaOH ensures complete conversion but necessitates subsequent purification steps to remove residual alkali.

Byproduct Management

Ammonia gas generated during synthesis is condensed and absorbed in water, producing ammonium hydroxide (). This byproduct is separated from recycled cyclohexylamine using a rectification tower, achieving >98% recovery efficiency.

Distillation and Purification Techniques

Distillation plays a dual role in isolating sodium cyclamate and recovering unreacted cyclohexylamine. The process involves azeotropic separation using water and toluene, enhancing both yield and environmental sustainability.

Azeotropic Distillation Phases

-

Primary Distillation : The reaction mixture is heated to boiling, distilling off a water-cyclohexylamine azeotrope. When the distilled volume drops below 5–20% of the initial amount, fresh cyclohexylamine is added to maintain reaction kinetics.

-

Secondary Dehydration : Toluene introduces a low-boiling azeotrope with water (), enabling efficient dehydration at 138–140°C. This step reduces water content to <0.1% (w/w), critical for crystallization.

Table 2: Distillation Parameters and Outcomes

| Stage | Temperature Range | Key Outcome |

|---|---|---|

| Primary Distillation | 100–120°C | Removes 35–70% azeotrope |

| Water Supplementation | 120–130°C | Maintains pH >11 with NaOH |

| Toluene Dehydration | 138–140°C | Reduces water to <0.1% |

Crystallization and Final Product Isolation

Crystallization from aqueous solution produces food-grade sodium cyclamate with >99.5% purity. Process parameters are optimized to control crystal size and minimize mother liquor retention.

Cooling Crystallization Dynamics

The concentrated sodium cyclamate solution is cooled from 65°C to 38–42°C at a rate of 0.5°C/min. Seeding at 45°C initiates heterogeneous nucleation, yielding uniform crystals of 150–200 µm. Vacuum-assisted crystallization reduces processing time by 40% compared to atmospheric methods.

Centrifugation and Drying

Centrifugation at 1,200–1,500 RPM removes residual moisture to 8–12% (w/w). Subsequent fluidized-bed drying at 60–70°C reduces moisture to <0.5%, meeting pharmacopeial standards.

Quality Control and Stability Considerations

Recent studies highlight the importance of monitoring cyclohexylamine contamination, a potential decomposition product. High-performance liquid chromatography (HPLC) with pre-column derivatization using dansyl chloride provides sensitive detection at 0.02 ppm.

Thermal Stability Under Processing Conditions

Exposure to 200°C for 25 minutes during deep-frying decomposes 2.3% of sodium cyclamate into cyclohexylamine. This underscores the need for strict thermal controls during synthesis to minimize residual amine levels.

Table 3: Analytical Methods for Sodium Cyclamate

| Parameter | Method | Detection Limit |

|---|---|---|

| Cyclohexylamine | HPLC-Derivatization | 0.02 ppm |

| Sulfamic Acid Residue | Ion Chromatography | 5 ppm |

| Moisture Content | Karl Fischer Titration | 0.1% |

化学反応の分析

反応の種類: シクラメートナトリウムは、以下を含むさまざまな化学反応を起こします。

酸化: シクラメートナトリウムは、潜在的な慢性毒性を持つ化合物であるシクロヘキシルアミンを生成する酸化を受ける可能性があります.

還元: シクラメートナトリウムを含む還元反応はそれほど一般的ではありませんが、特定の条件下で起こる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

置換: 塩酸や硫酸などの強酸は、置換反応で頻繁に使用されます。

主要な生成物:

4. 科学研究への応用

シクラメートナトリウムは、以下を含む科学研究において幅広い用途があります。

科学的研究の応用

Food Industry Applications

Sweetening Agent

Sodium cyclamate is primarily used as a non-nutritive sweetener in food products. It is approximately 30-50 times sweeter than sucrose, making it an attractive alternative for low-calorie and sugar-free products. Its stability under heat makes it suitable for baking and cooking applications .

Stability During Cooking

Research has shown that sodium cyclamate maintains its stability during cooking processes such as deep-frying. A study demonstrated its stability at frying temperatures ranging from 160°C to 200°C, indicating that it does not decompose significantly during typical cooking methods .

Pharmaceutical Applications

Drug Formulation

Sodium cyclamate has been explored as an excipient in drug formulations due to its ability to enhance the taste of bitter medications. Its use in microemulsion dosage forms has been noted to improve the oral bioavailability of peptides and proteins, making it beneficial for developing effective therapeutic agents .

Toxicological Studies

Long-term studies on the toxicity of sodium cyclamate have been conducted to evaluate its safety in pharmaceutical applications. For instance, research involving primates indicated some testicular abnormalities after prolonged exposure; however, these findings did not conclusively demonstrate a carcinogenic effect .

Toxicological Research

Carcinogenicity Studies

Sodium cyclamate's potential carcinogenic effects have been the subject of extensive research. In animal studies, such as those involving rats and monkeys, certain doses were linked to an increased incidence of bladder carcinomas when administered via specific routes (e.g., bladder implants) . However, other studies have reported no significant tumorigenic effects when administered orally or subcutaneously .

Cell Cycle Effects

Studies have shown that sodium cyclamate can affect cell growth and prolong the S-phase of the cell cycle in certain conditions. This cytotoxic effect suggests potential implications for its use in drug development and toxicological assessments .

Case Studies

作用機序

シクラメートナトリウムは、舌の味の受容体、特に甘い味を検出する役割を果たすT1R2およびT1R3受容体と相互作用することによって、甘味効果を発揮します 。 摂取されると、シクラメートナトリウムは腸内細菌によって限られた程度に代謝され、シクロヘキシルアミンを生成します 。 吸収されたシクラメートは、腎臓からそのまま排泄されます .

類似化合物:

サッカリン: 甘味を増強し、異味を隠すために、シクラメートナトリウムと組み合わせて頻繁に使用されるもう1つの合成甘味料です.

アスパルテーム: ショ糖のおよそ200倍甘い広く使用されている合成甘味料ですが、シクラメートナトリウムと比較して熱に弱いです.

シクラメートナトリウムのユニークさ: シクラメートナトリウムは、中程度の甘味、コスト効率、熱に対する安定性により、料理や焼き菓子に適しています 。 アスパルテームとは異なり、高温でも分解せず、スクラロースよりも安価です .

類似化合物との比較

Key Findings :

- Sodium cyclamate decomposes into CHA under high-temperature processing (e.g., deep-frying at 200°C for 25 minutes) .

- CHA is associated with inflammatory responses (elevated TNF-α and IL-1β) and organ toxicity in mice .

Sodium Cyclamate vs. Saccharin

Key Findings :

- Both compounds were implicated in 1970s rodent studies, but saccharin remains widely approved, while sodium cyclamate is restricted in the US and EU .

- In Indonesia, sodium cyclamate is permitted in beverages at ≤0.3% w/w, though 17.65% of sampled products exceeded this limit .

Sodium Cyclamate vs. Calcium Cyclamate

| Parameter | Sodium Cyclamate | Calcium Cyclamate |

|---|---|---|

| Cation | Na⁺ | Ca²⁺ |

| Solubility | High in water | Moderate (often dihydrate form) |

| Applications | Beverages, baked goods | Pharmaceuticals, low-sodium diets |

Key Findings :

- Calcium cyclamate is less hygroscopic and preferred in calcium-fortified products .

- Both forms metabolize into CHA, but sodium cyclamate is more commonly regulated due to higher consumption .

Analytical Methods and Detection Limits

Key Findings :

Toxicological Consensus :

- Chronic exposure to sodium cyclamate at >11 mg/kg/day may pose reproductive risks, but current dietary exposures are deemed low-risk .

Q & A

Basic: What are the standard methodologies for detecting sodium cyclamate in food matrices, and how do their detection limits compare?

Answer:

Standard methodologies include precipitation tests (qualitative), UV-Vis spectrophotometry (quantitative), and gas chromatography (GC). Precipitation identifies presence via white precipitate formation (detection limit ~50 mg/kg) . UV-Vis quantifies cyclamate by absorbance at 270 nm, with detection limits around 10–20 mg/L . GC methods, optimized with DB-1701 columns, achieve lower detection limits (2 μg) and higher accuracy (RSD <3.5%) . Emerging fluorescence sensors using carbon quantum dots offer even lower limits (3.16 µmol/L), surpassing traditional methods .

Advanced: How can researchers optimize gas chromatography parameters for accurate quantification of sodium cyclamate in complex food samples?

Answer:

Optimize GC by adjusting derivatization (e.g., nitrosation), column temperature (e.g., 60°C initial, 10°C/min ramp), and carrier gas flow rates. Use flame ionization detectors (FID) for sensitivity. Validation via spike-recovery tests (90–105% recovery) ensures precision. Compared to UV-Vis, GC minimizes matrix interference in fatty samples .

Basic: What experimental protocols are recommended for qualitative identification of sodium cyclamate using precipitation methods?

Answer:

Follow SNI 01-2893-1992: Acidify the sample with HCl, add NaClO₂ to form nitroso derivatives, and observe white precipitate. Confirm via cyclohexane extraction and NaOH washing to isolate cyclamate . This method is cost-effective but lacks quantification .

Advanced: What are the implications of conflicting data on sodium cyclamate’s metabolic effects when designing long-term toxicity studies?

Answer:

Conflicting findings (e.g., insulin resistance vs. no effect) necessitate rigorous controls. Use animal models with standardized doses (e.g., 250–500 mg/kg/day) and monitor biomarkers (HOMA-IR, glucose, creatinine). Address variability by stratifying cohorts and using longitudinal designs . Reconcile discrepancies via meta-analysis of prior studies .

Advanced: How do emerging fluorescence-based detection methods improve sensitivity for sodium cyclamate compared to traditional spectrophotometry?

Answer:

Fluorescence sensors (e.g., coffee-ground carbon dots) detect cyclamate via turn-on mechanisms, achieving a detection limit of 3.16 µmol/L—10× lower than UV-Vis. Advantages include rapidity (15-min assays) and minimal sample pretreatment .

Basic: How should researchers structure their hypothesis when investigating sodium cyclamate’s impact on carbohydrate metabolism?

Answer:

Use the PICOT framework: P opulation (e.g., Wistar rats), I ntervention (cyclamate dose), C omparison (sucrose control), O utcome (glucose/glycogen levels), T ime (60 days). Hypothesize directional changes (e.g., "Chronic intake reduces hepatic glycogen by ≥40%") .

Advanced: What statistical approaches are appropriate for analyzing dose-dependent effects of sodium cyclamate on insulin resistance in animal models?

Answer:

Apply ANOVA with post-hoc Tukey tests for multi-dose comparisons. Use linear regression to model HOMA-IR vs. dose. Report effect sizes (Cohen’s d) and confidence intervals (95%) . Address non-normal data with non-parametric tests (e.g., Kruskal-Wallis) .

Basic: What are the critical considerations in sample preparation to avoid interference in UV-Vis spectrophotometric analysis of sodium cyclamate?

Answer:

Key steps: (1) Filter samples (0.45 μm) to remove particulates; (2) Perform liquid-liquid extraction (cyclohexane) to isolate cyclamate; (3) Adjust pH to 1–2 for optimal nitrosation. Validate with blank matrices to rule out absorbance overlap .

Advanced: How can in vitro models be utilized to study cyclamate-induced bladder carcinogenicity, given conflicting in vivo findings?

Answer:

Use human urothelial cell lines (e.g., T24) exposed to cyclamate metabolites (e.g., cyclohexylamine). Assess DNA damage (Comet assay) and apoptosis (Annexin V). Compare results to in vivo rodent data, noting species-specific metabolic differences .

Advanced: What methodological strategies address discrepancies in regulatory limits for sodium cyclamate across different regions in global research studies?

Answer:

Design multi-centric studies with region-specific dosing (e.g., 250 mg/kg in Indonesia vs. 0 mg/kg in the US). Use harmonized protocols (OECD guidelines) and adjust for local dietary exposure levels. Publish in regulatory journals to inform policy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。